![molecular formula C19H19ClFNO4S B2766141 3-(2-Chloro-6-fluorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 1798034-39-5](/img/structure/B2766141.png)
3-(2-Chloro-6-fluorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one
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Description
3-(2-Chloro-6-fluorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H19ClFNO4S and its molecular weight is 411.87. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloro-6-fluorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-6-fluorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cholesterol Absorption Inhibition
The compound is related to inhibitors of intestinal cholesterol absorption. For instance, compounds similar to it, like SCH 58235, have shown efficacy in lowering liver cholesteryl esters in cholesterol-fed hamster models. These compounds are designed to enhance activity through oxidation and block sites of detrimental metabolic oxidation (Rosenblum et al., 1998).
Antimicrobial Properties
Certain azetidin-2-ones, which are structurally related, have demonstrated potent antimicrobial activity against various microbes, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans. This indicates a potential application in developing new antimicrobial agents (Halve, Bhadauria, & Dubey, 2007).
Antimitotic Compounds
Compounds based on the azetidin-2-one core, similar to the query compound, have been studied for their potential as antimitotic compounds. These have various substituents which influence their potential therapeutic applications (Twamley, O’Boyle, & Meegan, 2020).
Fuel-Cell Applications
Sulfonated poly(arylene ether sulfone)s block copolymers, which include similar compounds, have been synthesized for potential use in fuel cells. These materials have shown promising mechanical properties and proton conductivity, indicating their suitability for such applications (Bae, Miyatake, & Watanabe, 2009).
Herbicide Breakdown and Metabolism
Related compounds have been studied in the context of herbicide breakdown and metabolism in agricultural environments. Understanding the degradation pathways of these compounds helps in assessing their environmental impact and effectiveness as herbicides (Kim et al., 2003).
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO4S/c1-26-13-5-7-14(8-6-13)27(24,25)15-11-22(12-15)19(23)10-9-16-17(20)3-2-4-18(16)21/h2-8,15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDROGIOPMHZEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one |
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